

An In-depth Technical Guide to the Solubility Characteristics of 4-Oxobutanenitrile

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Compound of Interest

Compound Name: 4-Oxobutanenitrile

Cat. No.: B1583811

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of **4-oxobutanenitrile** (CAS: 3515-93-3), also known as 3-formylpropionitrile or beta-cyanopropionaldehyde.[1][2] Due to a scarcity of publicly available quantitative solubility data for this compound, this guide focuses on theoretical principles, qualitative solubility information derived from related compounds, and detailed experimental protocols to enable researchers to determine its solubility in common laboratory solvents.

Physicochemical Properties and Theoretical Solubility Profile

4-Oxobutanenitrile is a bifunctional molecule containing both a nitrile ($\text{-C}\equiv\text{N}$) and an aldehyde (-CHO) group. Its solubility is governed by the interplay of these polar functional groups and the nonpolar hydrocarbon backbone.

Molecular Structure:

- Chemical Formula: $\text{C}_4\text{H}_5\text{NO}$
- Molecular Weight: 83.09 g/mol
- Key Functional Groups: Nitrile, Aldehyde

The presence of the electronegative nitrogen and oxygen atoms in the nitrile and carbonyl groups, respectively, allows **4-oxobutanenitrile** to act as a hydrogen bond acceptor. This suggests potential solubility in protic solvents like water and alcohols. The principle of "like dissolves like" indicates that its polarity will lead to greater solubility in polar solvents over non-polar hydrocarbon solvents. It has been noted that polar oxonitriles generally show higher solubility in protic solvents.[3]

Qualitative and Analog-Based Solubility Data

While specific quantitative data for **4-oxobutanenitrile** is limited, information from structurally similar compounds can provide valuable insights. For instance, the related compound 3-oxobutanenitrile is described as being soluble in water, alcohol, and ether, although another source qualifies its water solubility as "slight".[4][5] Another related compound, 4-bromobutanenitrile, is soluble in organic solvents like ethanol, acetone, and ether but is poorly soluble in water due to its more hydrophobic nature.[6]

Based on these observations and the molecular structure of **4-oxobutanenitrile**, a qualitative solubility profile can be predicted.

Table 1: Predicted Qualitative Solubility of **4-Oxobutanenitrile** in Common Laboratory Solvents

Solvent Class	Common Solvents	Predicted Solubility	Rationale
Protic Polar	Water, Methanol, Ethanol	Soluble to Sparingly Soluble	Capable of hydrogen bonding with the nitrile and carbonyl groups.
Aprotic Polar	Acetone, Acetonitrile, DMSO, DMF	Soluble	"Like dissolves like" principle; dipole-dipole interactions.
Ethers	Diethyl Ether, Tetrahydrofuran (THF)	Soluble to Sparingly Soluble	Moderate polarity allows for some interaction.
Halogenated	Dichloromethane, Chloroform	Sparingly Soluble	Can interact through dipole-dipole forces, but less effectively than more polar solvents.
Non-polar	Hexane, Toluene	Insoluble to Sparingly Soluble	Weak van der Waals forces are unlikely to overcome the solute-solute interactions of the polar 4-oxobutanenitrile.

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, standardized experimental methods should be employed. The OECD Test Guideline 105 for Water Solubility is a widely accepted method.^{[7][8][9][10][11]} For organic solvents, a general gravimetric or spectroscopic method can be utilized.

This protocol outlines the flask method, suitable for substances with solubilities above 10^{-2} g/L.^[8]

Materials:

- 4-Oxobutanenitrile

- Distilled or deionized water
- Thermostatically controlled shaker or magnetic stirrer
- Analytical balance
- Centrifuge and/or filtration apparatus (e.g., syringe filter with a non-reactive membrane)
- Appropriate analytical instrument for quantification (e.g., HPLC, GC, UV-Vis spectrophotometer)

Procedure:

- Preliminary Test: A preliminary test is recommended to estimate the approximate solubility and the time required to reach equilibrium.[\[8\]](#)
- Sample Preparation: Add an excess amount of **4-oxobutanenitrile** to a known volume of water in a flask.
- Equilibration: Seal the flask and agitate it at a constant temperature (e.g., 20 °C) until equilibrium is reached. This may take 24 hours or longer.[\[10\]](#)
- Phase Separation: Allow the mixture to stand to let undissolved solid settle. Centrifuge or filter the saturated solution to remove any undissolved particles.
- Quantification: Analyze the concentration of **4-oxobutanenitrile** in the clear, saturated aqueous phase using a validated analytical method.

Materials:

- **4-Oxobutanenitrile**
- Selected organic solvents
- Vials with screw caps
- Vortex mixer or shaker

- Analytical balance
- Oven

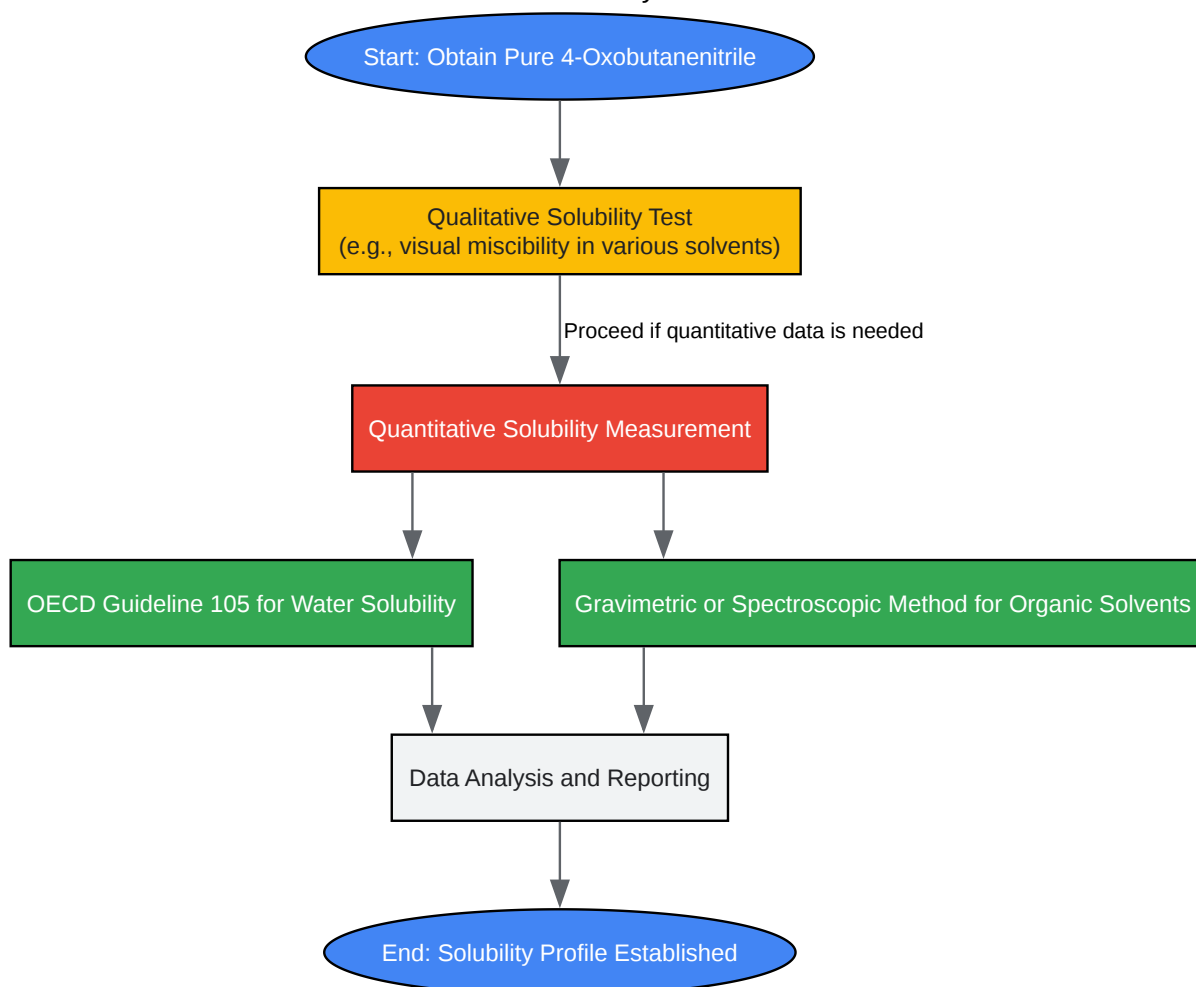
Procedure:

- Sample Preparation: Add an excess amount of **4-oxobutanenitrile** to a pre-weighed vial.
- Solvent Addition: Add a known volume or mass of the desired solvent to the vial.
- Equilibration: Seal the vial and agitate at a constant temperature until equilibrium is reached.
- Phase Separation: Allow any undissolved solid to settle.
- Aliquot and Evaporation: Carefully transfer a known volume or mass of the clear supernatant to a pre-weighed dish. Evaporate the solvent in an oven at a temperature below the boiling point of the solute and the solvent's boiling point.
- Quantification: Weigh the dish containing the dried solute. The difference in weight gives the mass of the dissolved solute, from which the solubility can be calculated.

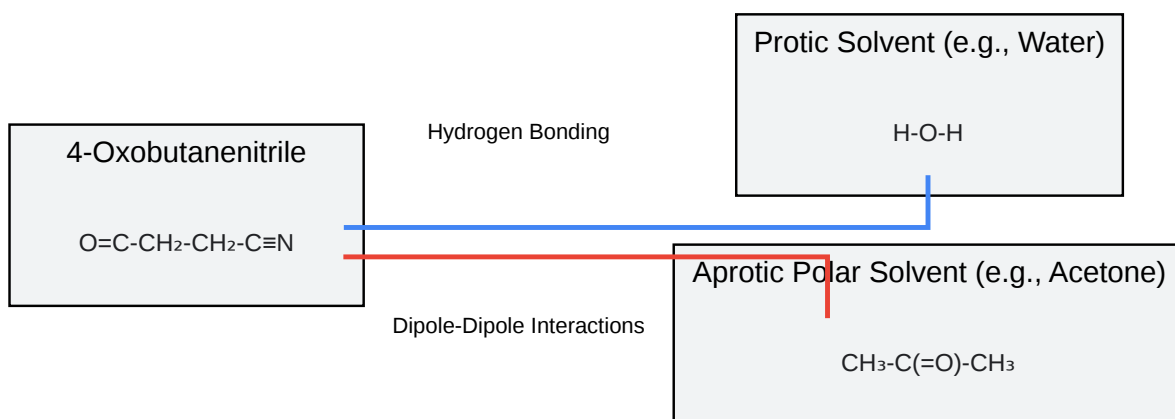
Visualizations

The following diagrams illustrate the logical workflow for solubility determination and the intermolecular interactions influencing solubility.

Workflow for Solubility Determination



Intermolecular Interactions in Solution



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